N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide
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Overview
Description
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorobenzyl group, a dimethoxyphenyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the chlorobenzyl, dimethoxyphenyl, and phenylsulfonyl groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to achieve consistent and reproducible results.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the chlorobenzyl and phenylsulfonyl moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles in determining the reaction outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce dechlorinated or demethoxylated derivatives. Substitution reactions can lead to the formation of various substituted glycinamide analogs.
Scientific Research Applications
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide has found applications in several scientific research areas:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]acetamide can be compared with other similar compounds to highlight its uniqueness:
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)glycinamide: Lacks the phenylsulfonyl group, resulting in different chemical reactivity and applications.
N~2~-(4-chlorobenzyl)-N-(phenylsulfonyl)glycinamide:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the chlorobenzyl group, leading to variations in its chemical and biological properties.
The presence of all three functional groups in this compound imparts unique characteristics that distinguish it from these related compounds.
Properties
Molecular Formula |
C23H23ClN2O5S |
---|---|
Molecular Weight |
475 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-19-12-13-22(31-2)21(14-19)25-23(27)16-26(15-17-8-10-18(24)11-9-17)32(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
QPCPYZAVPXDHLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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